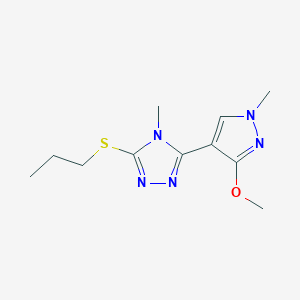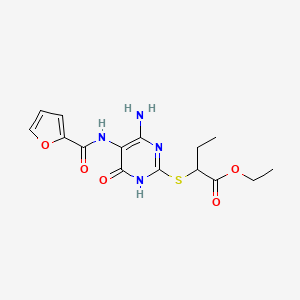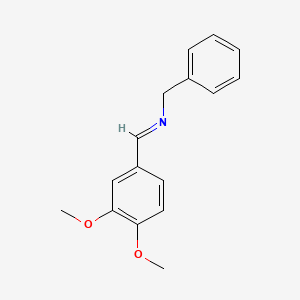
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione
Vue d'ensemble
Description
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
- Compounds related to 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, specifically diketopiperazine derivatives, have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).
Antitumor and Anticancer Properties
- Bisdiketopiperazines, a class closely related to the compound , exhibit antitumor activity against various cancer types including lung carcinoma, leukemia, and breast cancer (Mancilla et al., 2002).
- Piperazine derivatives have been tested for their ability to inhibit the proliferation of K562 cell lines, indicating potential use in leukemia treatment (Saab et al., 2013).
Herbicidal Activity
- Novel 1-phenyl-piperazine-2,6-diones, chemically related to the compound of interest, have shown significant herbicidal activity (Li et al., 2005).
Synthesis of Polyamides
- Piperazine derivatives have been used in the synthesis of polyamides with molecular weights ranging from 2000–6000, indicating their utility in polymer chemistry (Hattori & Kinoshita, 1979).
Luminescent Properties and Photo-induced Electron Transfer
- Piperazine-substituted naphthalimide compounds show distinct luminescent properties and can be used as pH probes, indicating potential applications in sensing technologies (Gan et al., 2003).
Antimicrobial Activity
- Piperazine-linked derivatives of purine have been synthesized as potent inhibitors of Mycobacterium tuberculosis, suggesting applications in treating tuberculosis (Konduri et al., 2020).
Anticonvulsant Activity
- Substituted pyrrolidine-2,5-dione derivatives, structurally related to the compound, have shown potential as anticonvulsant agents, suggesting applications in treating epilepsy (Rybka et al., 2017).
Antiasthmatic Properties
- Certain derivatives have been developed for antiasthmatic activity, demonstrating vasodilatory effects which could be beneficial in asthma treatment (Bhatia et al., 2016).
Propriétés
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRPHAIKDDHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)


